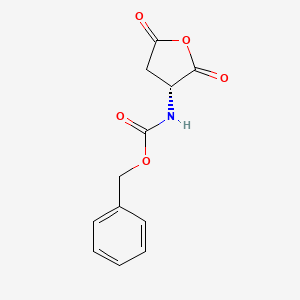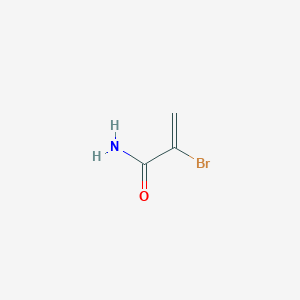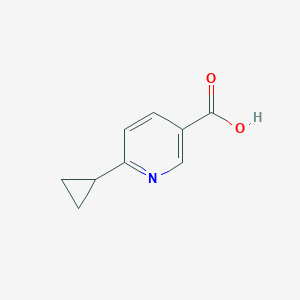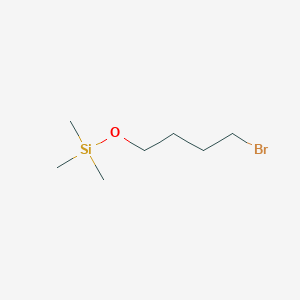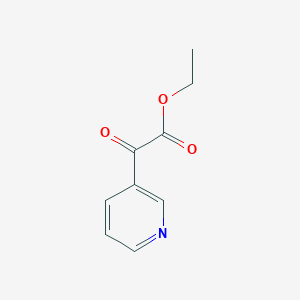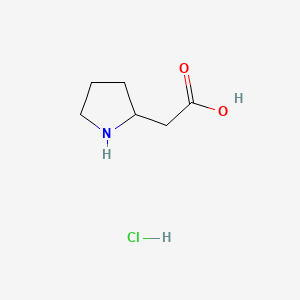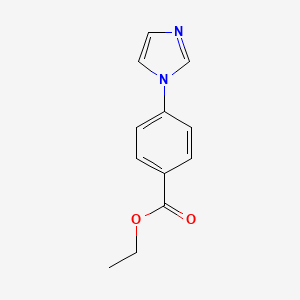
Ethyl 4-(1H-imidazol-1-YL)benzoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-(1H-imidazol-1-YL)benzoate involves several steps. One common method involves the benzoylation of substituted phenols under low temperature . Another method involves the use of imidazole and ethyl 4-bromobenzoate .Molecular Structure Analysis
The molecular formula of Ethyl 4-(1H-imidazol-1-YL)benzoate is C13H12N2O2. The exact mass is 216.09000 . The structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Ethyl 4-(1H-imidazol-1-YL)benzoate can undergo various chemical reactions. For instance, it can be used to synthesis (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .Physical And Chemical Properties Analysis
Ethyl 4-(1H-imidazol-1-YL)benzoate has a density of 1.15g/cm3 . Its boiling point is 366ºC at 760 mmHg . The flash point is 175.2ºC .Scientific Research Applications
Medicinal Chemistry: Antihypertensive Agents
Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives have been synthesized and evaluated for their antihypertensive potential. These compounds have shown promise in rat models, indicating potential use in the development of new medications for treating high blood pressure .
Agriculture: Fungicide Development
In agriculture, imidazole derivatives like Ethyl 4-(1H-imidazol-1-YL)benzoate are explored for their fungicidal properties. They may be effective against plant pathogens such as Aspergillus fumigatus, which causes diseases like pulmonary aspergillosis .
Material Science: Heterocyclic Building Blocks
This compound serves as a heterocyclic building block in material science. It’s used to create polymers and other materials with specific electronic, mechanical, or chemical properties .
Industrial Chemistry: Chemical Synthesis
Ethyl 4-(1H-imidazol-1-YL)benzoate is utilized in industrial chemistry as an intermediate in the synthesis of various chemicals. Its role in the production of imidazole-containing compounds is crucial due to their wide range of applications .
Environmental Science: Eco-Friendly Synthesis
The compound is involved in the eco-friendly synthesis of benzimidazole derivatives. These syntheses are facilitated by nano-catalysts, which improve yields, reduce reaction times, and offer potential for recycling .
Biochemistry: Enzyme Inhibition
In biochemistry, Ethyl 4-(1H-imidazol-1-YL)benzoate-related molecules are studied for their ability to inhibit enzymes. This can be crucial for understanding disease mechanisms and developing therapeutic agents .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of Ethyl 4-(1H-imidazol-1-YL)benzoate are used as standards or reagents in chromatographic methods to analyze or separate organic mixtures .
Organic Synthesis: Drug Development
Finally, in organic synthesis, this compound is a precursor in the development of drugs. It’s particularly valuable in creating imidazole rings, which are present in many pharmaceuticals .
Mechanism of Action
Target of Action
Ethyl 4-(1H-imidazol-1-YL)benzoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities Imidazole derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, some imidazole derivatives have been developed as drugs that bind to the heme center of enzymes, inhibiting their function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This feature helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Ethyl 4-(1H-imidazol-1-YL)benzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
properties
IUPAC Name |
ethyl 4-imidazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZSKUXJSZZMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540386 | |
| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1H-imidazol-1-YL)benzoate | |
CAS RN |
86718-07-2 | |
| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




